molecular formula C12H16BrFN2 B1408547 1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine CAS No. 1704097-37-9

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine

Cat. No. B1408547
M. Wt: 287.17 g/mol
InChI Key: JYKNHWAMZQCLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine (1-BFMP) is a chemical compound belonging to the piperazine family of compounds. It is an organic compound with a molecular formula of C11H15BrFN2 and a molecular weight of 265.14 g/mol. It is a colorless, crystalline solid with a melting point of 135-137 °C. 1-BFMP is used in a variety of applications, including as an intermediate for pharmaceuticals, as a raw material for the synthesis of other compounds, and in scientific research.

Scientific Research Applications

Synthesis and Radiopharmaceutical Applications

  • The compound has been utilized in the synthesis of potent nonpeptide CCR1 antagonists, such as the synthesis of 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, a compound used in radiopharmaceuticals for potential diagnostic applications (Mäding et al., 2006).

Antimycobacterial and Antioxidant Activities

  • Derivatives of this compound have been synthesized and evaluated for antimycobacterial activities and inhibition of the Mycobacterium tuberculosis isocitrate lyase enzyme. This shows its potential in developing treatments for tuberculosis (Sriram et al., 2009).
  • The compound has also been involved in the synthesis of benzimidazole derivatives, showing significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).

Chemical Synthesis and Characterization

  • It has been used in the chemical synthesis of various compounds, illustrating the versatility and importance of this chemical in organic chemistry and drug development processes. Examples include the synthesis of benzylated compounds and their antimicrobial activities (Nimavat et al., 2004).

Anticancer Properties

  • Certain derivatives have been studied for their antiproliferative effects against human chronic myelogenous leukemia, demonstrating the compound's potential in cancer research (Saab et al., 2013).

properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKNHWAMZQCLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-3-fluorobenzyl)-4-methylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.